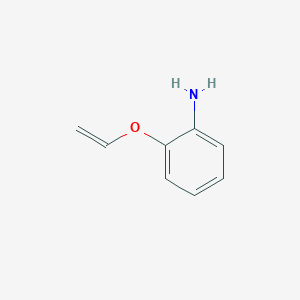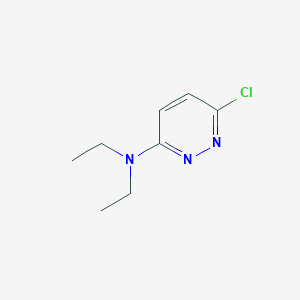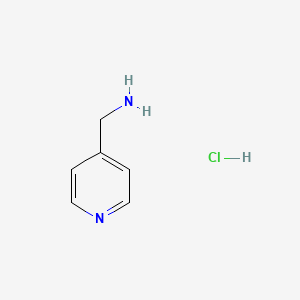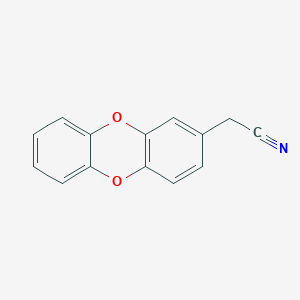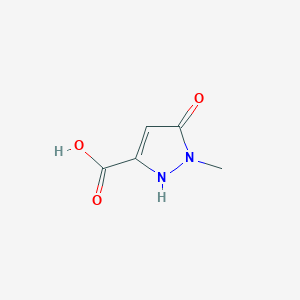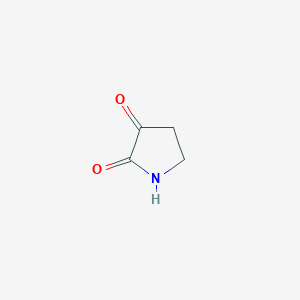
吡咯烷-2,3-二酮
描述
Pyrrolidine-2,3-dione is a cyclic secondary amine, also classified as a saturated heterocycle . It is a colourless liquid that is miscible with water and most organic solvents . This γ-lactam structure is an important scaffold which can be found in many pharmaceutical active natural products and synthetic medicinal compounds .
Synthesis Analysis
Pyrrolidine-2,3-dione can be synthesized by heating a mixture of tryptamine, aromatic aldehyde, and methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate . The synthesis also involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of Pyrrolidine-2,3-dione is a five-membered heterocyclic ring containing four carbon and one nitrogen atoms .Chemical Reactions Analysis
Pyrrolidine-2,3-dione is a versatile scaffold for novel biologically active compounds . It has been used in the synthesis of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .Physical And Chemical Properties Analysis
Pyrrolidine-2,3-dione is a colorless to pale yellow, pungent-smelling liquid, highly soluble in water and various organic solvents . It is a cyclic secondary amine with ammonia-like odor .科学研究应用
有机电子中的电子受体
吡咯烷-2,3-二酮衍生物已被确定为电致变色共轭聚合物以及其他有机电子应用的有前景的电子受体。 这是由于它们新颖的结构特性,这些特性有助于获得理想的电子特性 .
抗菌活性
研究发现,吡咯烷-2,3-二酮化合物作为针对铜绿假单胞菌PBP3的新型抑制剂,为对抗多重耐药细菌菌株提供了新的机会。 进一步优化可以增强它们的抗菌功效 .
药物发现:RORγt 的反向激动剂
在药物发现领域,吡咯烷-2,3-二酮骨架已被用于开发顺式-3,4-二苯基吡咯烷衍生物作为视黄酸相关孤儿受体 γ (RORγt) 的反向激动剂。 该受体参与自身免疫性疾病,对吡咯烷结构的修饰已显示出对活性的有益影响 .
癫痫治疗
吡咯烷-2,5-二酮骨架已成为治疗癫痫的宝贵工具。 已合成和评估了 1,3-二取代吡咯烷-2,5-二酮的文库,以研究它们在该领域的治疗潜力 .
生化表征
已使用各种技术(如荧光偏振和表面等离子体共振)确定了吡咯烷-2,3-二酮簇的生化表征。 这些研究有助于更深入地了解化合物的生化特性 .
化学合成策略
化学领域的最新进展集中在开发构建吡咯烷-2,3-二酮平台及其与药物化学相关的衍生物的策略。 这包括创建非官能化衍生物的方法,这些衍生物对药物化学应用意义重大 .
安全和危害
未来方向
The discovery of the Pyrrolidine-2,3-dione class of inhibitors brings opportunities to target multidrug-resistant bacterial strains and calls for further optimisation to improve antibacterial activity against P. aeruginosa . It is also a promising building block for electrochromic conjugated polymers, and probably other organic electronics .
作用机制
Target of Action
Pyrrolidine-2,3-dione is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of various human diseases . It has been identified as a potential scaffold to inhibit the PBP3 target , a penicillin-binding protein that is a proven target inhibited by β-lactam antibiotics .
Mode of Action
The compound interacts with its targets and induces changes in their function. For instance, it has been found to inhibit the PBP3 of Pseudomonas aeruginosa . The key structural features required for target inhibition include a 3-hydroxyl group (R 2) and a heteroaryl group (R 1) appended to the N-pyrroldine-2,3-dione via a methylene linker .
Biochemical Pathways
The biosynthesis of pyrrolidine-2,3-diones in microorganisms is normally directed by hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machineries . The tetramic acid moiety of these compounds is formed on an atypical NRPS module constituted by two discrete proteins .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The result of the action of pyrrolidine-2,3-dione derivatives can vary depending on the specific derivative and its target. For instance, some derivatives have shown excellent target inhibition and initial antibacterial activities against P. aeruginosa . Other derivatives have exhibited potent antitumor activity .
Action Environment
The action, efficacy, and stability of pyrrolidine-2,3-dione derivatives can be influenced by various environmental factors. These factors can include the specific conditions under which the compound is synthesized , as well as the biological environment in which the compound acts .
生化分析
Biochemical Properties
Pyrrolidine-2,3-dione plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. For instance, it has been identified as a novel inhibitor of penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa . This interaction is significant because PBP3 is essential for bacterial cell wall synthesis, and inhibiting this protein can lead to the development of new antibacterial agents. Pyrrolidine-2,3-dione interacts with PBP3 through a binding interaction that disrupts the enzyme’s function, thereby inhibiting bacterial growth.
Cellular Effects
The effects of pyrrolidine-2,3-dione on various types of cells and cellular processes are profound. In bacterial cells, pyrrolidine-2,3-dione inhibits cell wall synthesis by targeting PBP3, leading to cell lysis and death . In eukaryotic cells, pyrrolidine-2,3-dione has been shown to influence cell signaling pathways and gene expression. For example, it can inhibit the activity of cyclin-dependent kinase 5 (Cdk5) when complexed with p25, affecting neuronal cell function and potentially offering therapeutic benefits for neurodegenerative diseases .
Molecular Mechanism
At the molecular level, pyrrolidine-2,3-dione exerts its effects through specific binding interactions with target proteins. The compound’s structure allows it to fit into the active site of enzymes like PBP3 and Cdk5/p25, where it forms stable complexes that inhibit enzyme activity . This inhibition can lead to changes in gene expression and cellular metabolism, as the affected enzymes play critical roles in these processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyrrolidine-2,3-dione have been observed to change over time. The compound’s stability and degradation are important factors in its long-term efficacy. Studies have shown that pyrrolidine-2,3-dione remains stable under various conditions, but its activity can diminish over extended periods . Long-term exposure to pyrrolidine-2,3-dione in in vitro and in vivo studies has revealed sustained inhibition of target enzymes, with potential implications for chronic treatment regimens.
Dosage Effects in Animal Models
The effects of pyrrolidine-2,3-dione vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, pyrrolidine-2,3-dione can exhibit toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks.
Metabolic Pathways
Pyrrolidine-2,3-dione is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound is metabolized by specific enzymes that modify its structure, influencing its activity and stability . These metabolic interactions can affect the overall metabolic flux and levels of metabolites within cells, impacting cellular function and health.
Transport and Distribution
Within cells and tissues, pyrrolidine-2,3-dione is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The distribution of pyrrolidine-2,3-dione can influence its efficacy and potential side effects, as localized concentrations may vary across different tissues.
Subcellular Localization
The subcellular localization of pyrrolidine-2,3-dione is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that pyrrolidine-2,3-dione reaches its intended targets, such as the active sites of enzymes, to exert its biochemical effects.
属性
IUPAC Name |
pyrrolidine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c6-3-1-2-5-4(3)7/h1-2H2,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYXSLAAXZTRLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Furo[3,2-c]pyridine](/img/structure/B1313802.png)

